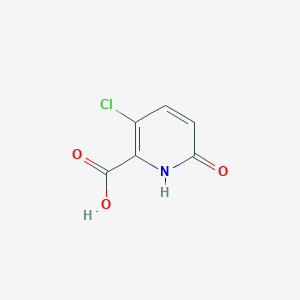

3-Chloro-6-hydroxypicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGJDZXVOQNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396985 | |

| Record name | 3-chloro-6-hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68160-46-3, 1263280-37-0 | |

| Record name | 3-Chloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68160-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-Chloro-6-hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-hydroxypicolinic acid is a substituted pyridine derivative with potential applications in chemical synthesis and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, such as 3-hydroxypicolinic acid, 6-hydroxypicolinic acid, and chlorinated picolinic acids, to provide insightful estimations and a foundational understanding. This approach, grounded in established chemical principles, offers a predictive look into the compound's characteristics, guiding future research and application.

Chemical Identity and Molecular Structure

This compound is a picolinic acid derivative featuring both a chlorine atom and a hydroxyl group on the pyridine ring. These substitutions are expected to significantly influence the electronic properties and reactivity of the molecule.

-

IUPAC Name: 3-chloro-6-hydroxypyridine-2-carboxylic acid

-

Synonyms: this compound

-

CAS Number: 1263280-37-0[1]

-

Molecular Formula: C₆H₄ClNO₃

-

Molecular Weight: 173.55 g/mol

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-6-hydroxypyridine-2-carboxylic acid | - |

| Synonyms | This compound | - |

| CAS Number | 1263280-37-0 | [1] |

| Molecular Formula | C₆H₄ClNO₃ | - |

| Molecular Weight | 173.55 g/mol | - |

Physicochemical Properties: A Comparative Analysis

Table 2: Comparative Physicochemical Properties of Picolinic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | Slightly soluble in water |

| 3-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 213-218 | Soluble in water (0.25g in 10ml)[2] |

| 6-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 270 (dec.) | - |

| This compound | C₆H₄ClNO₃ | 173.55 | Not available | Not available |

The presence of both a chloro and a hydroxyl group in this compound suggests that its properties will be a hybrid of its parent compounds. The hydroxyl group is expected to increase its polarity and potential for hydrogen bonding, likely enhancing its water solubility compared to non-hydroxylated analogs. The chloro group will increase its molecular weight and may influence its crystal lattice structure, affecting its melting point.

Synthesis and Reactivity

Potential Synthetic Routes

While a specific, validated synthesis for this compound is not documented in the available literature, plausible synthetic strategies can be proposed based on established pyridine chemistry.

A potential retrosynthetic pathway could involve the functionalization of a pre-existing pyridine ring. Key starting materials could include chlorinated pyridines, which can then be hydroxylated and carboxylated, or hydroxypyridines that undergo chlorination and carboxylation.

Diagram 1: Proposed Retrosynthetic Pathway for this compound

Caption: Proposed retrosynthetic routes for this compound.

One promising approach could be the selective oxidation of a corresponding methylpyridine, a common method for producing picolinic acids. Alternatively, direct chlorination of 6-hydroxypicolinic acid could be explored, though this may present challenges with regioselectivity.

Insights from Related Syntheses

-

Electrolytic Methods: The synthesis of 3,6-dichloropicolinic acid has been achieved through the electrolytic reduction of 3,4,5,6-tetrachloropicolinic acid.[3] This suggests that electrochemical approaches could be viable for the synthesis of other chlorinated picolinic acid derivatives.

-

From Halogenated Precursors: 6-Hydroxypicolinic acid can be synthesized from 2-bromo-6-hydroxypyridine via a Grignard reaction followed by carboxylation with CO₂.[4] This highlights the utility of halogenated pyridines as versatile starting materials.

-

Hydroxylation via Elbs Oxidation: The synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid has been demonstrated using an Elbs persulfate oxidation, a classic method for introducing a hydroxyl group onto a phenolic ring.[5]

Expected Chemical Reactivity

The chemical reactivity of this compound will be dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the chloro substituent on the electron-deficient pyridine ring.

-

Carboxylic Acid Group: This group will undergo typical reactions such as esterification, amide formation, and reduction.

-

Hydroxyl Group: The phenolic hydroxyl group is expected to be acidic and can be deprotonated to form a phenoxide. It can also undergo etherification.

-

Pyridine Ring: The pyridine ring is relatively electron-deficient, and this is further enhanced by the electron-withdrawing carboxylic acid and chloro groups. This may render the ring susceptible to nucleophilic aromatic substitution, potentially at the positions activated by the existing substituents.

Spectroscopic Profile (Predicted)

No experimental spectroscopic data for this compound has been found. The following predictions are based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the substituents.

Table 3: Comparative ¹H NMR Data (in DMSO-d₆)

| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |

| 6-Hydroxypicolinic acid | 7.56 (dd) | 6.97 (d) | - |

| 3-Hydroxypicolinic acid | ~7.4 (m) | ~7.4 (m) | ~8.2 (m) |

| This compound (Predicted) | ~7.6-7.8 (d) | ~7.0-7.2 (d) | - |

Data for 3-hydroxypicolinic acid is inferred from complexation studies.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the carboxyl group.

Table 4: Comparative ¹³C NMR Data (in DMSO-d₆)

| Compound | C2 | C3 | C4 | C5 | C6 | COOH |

| 6-Hydroxypicolinic acid | 163.28 | 110.42 | 140.51 | 123.88 | 162.67 | - |

| This compound (Predicted) | ~160-165 | ~120-125 | ~140-145 | ~125-130 | ~160-165 | ~165-170 |

IR Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C=O, C=C, and C-Cl functional groups.

-

O-H stretch: A broad band in the region of 3000-3500 cm⁻¹ due to the carboxylic acid and hydroxyl groups.

-

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl.

-

C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 173, with a characteristic isotopic pattern (M+2) at m/z 175 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO₂ (44 Da) and HCl (36 Da).

Biological Activity and Potential Applications

There is no specific information on the biological activity of this compound. However, the picolinic acid scaffold is present in various biologically active molecules.

-

Herbicidal Activity: Some chlorinated picolinic acids are known for their herbicidal properties. For instance, 3,6-dichloropicolinic acid is a known herbicide.[3]

-

Antimicrobial and Cytotoxic Potential: 3-Hydroxypicolinic acid can coordinate with metal ions like copper to form complexes with cytotoxic and antimycobacterial activity.[7]

-

MALDI Matrix: 3-Hydroxypicolinic acid is widely used as a matrix for the analysis of oligonucleotides in matrix-assisted laser desorption ionization (MALDI) mass spectrometry.[7][8]

Given these precedents, this compound could be a valuable intermediate for the synthesis of novel agrochemicals or pharmaceuticals. Its metal-chelating properties might also be of interest in coordination chemistry and materials science.

Safety and Handling

No specific toxicological data for this compound are available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. An assessment of the hazards of related compounds provides a basis for safe handling procedures.

-

Picolinic Acid: Harmful if swallowed and causes serious eye damage.

-

3-Hydroxypicolinic Acid: Causes skin, eye, and respiratory irritation.[9]

-

6-Hydroxypicolinic Acid: Causes skin, eye, and respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

6-Chloropicolinic Acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[11]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound represents a chemical entity with unexplored potential. While direct experimental data remains scarce, a detailed analysis of its structural analogs provides a solid foundation for predicting its physicochemical properties, reactivity, and spectroscopic profile. This guide serves as a starting point for researchers interested in the synthesis and application of this and other substituted picolinic acids. Further experimental investigation is necessary to validate these predictions and fully characterize this promising molecule.

References

- Chemsrc. 3-Hydroxypicolinic acid | CAS#:874-24-8. (2025-08-26).

- Behrman, E. J., & Stevens, E. D. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.

- Sigma-Aldrich. (2024-09-08).

- Google Patents. (Original Grantee: N/A). (2008). Electrolytic synthesis method for 3,6-dichloropicolinic acid. CN101235512A.

- Supporting Information for a scientific article.

- PubChem. (n.d.). 3-Hydroxypicolinic Acid.

- Fisher Scientific. (2015-02-16).

- ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.

- Fisher Scientific. (n.d.). Safety Data Sheet: 6-Hydroxypyridine-2-carboxylic acid.

- TCI Chemicals. (2025-04-29).

- ChemicalBook. (n.d.). 3-Hydroxypicolinic acid synthesis.

- ChemicalBook. (2025-07-24). 6-Hydroxypicolinic acid.

- NIST. (n.d.). 3-Hydroxypicolinic acid. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3-Hydroxypicolinic acid.

- Google Patents. (Original Grantee: N/A). (1966).

- Fisher Scientific. (n.d.). Safety Data Sheet: 6-Chloropyridine-2-carboxylic acid.

- ChemicalBook. (n.d.). 6-Hydroxypicolinic acid synthesis.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0143892).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0163258).

- Various sources aggregated on a single webpage.

- PubChem. (n.d.). 6-Hydroxypicolinic acid.

- MedChemExpress. (n.d.). 3-Hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid)

- Sigma-Aldrich. (n.d.). 3-Hydroxypicolinic acid matrix substance for MALDI-MS, = 99.0 HPLC 874-24-8.

- SIELC Technologies. (2018-05-16). 3-Hydroxypicolinic acid.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PubChem. (n.d.). 3,4,5-Trichloro-6-hydroxypicolinic acid.

- ChemicalBook. (n.d.). 3-chloro-6-hydroxypyridine-2-carboxylic acid | 1263280-37-0.

- LookChem. (n.d.). Cas 19621-92-2,6-Hydroxypicolinic acid.

- Wikipedia. (n.d.). Picolinic acid.

- PubMed. (n.d.). Developmental toxicity studies in rats and rabbits with 3,5,6-trichloro-2-pyridinol, the major metabolite of chlorpyrifos.

- ChemicalBook. (n.d.). 6-Hydroxypicolinic acid(19621-92-2)IR1.

Sources

- 1. 3-chloro-6-hydroxypyridine-2-carboxylic acid | 1263280-37-0 [amp.chemicalbook.com]

- 2. 3-Hydroxypicolinic acid | 874-24-8 [m.chemicalbook.com]

- 3. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 4. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-ヒドロキシピコリン酸 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-6-hydroxypicolinic Acid: Synthesis, Characterization, and Prospective Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxypicolinic acid (CAS 1263280-37-0), a pyridine derivative with significant potential in medicinal chemistry and drug development. While specific literature on this compound is emerging, this document consolidates foundational knowledge on its chemical characteristics, proposes a detailed synthetic pathway, and outlines robust analytical methodologies for its characterization. Furthermore, we delve into the prospective biological significance of this molecule, leveraging in silico modeling and an understanding of picolinic acid pharmacophores to postulate its mechanism of action and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the synthetic utility and therapeutic promise of this compound.

Introduction: The Pivotal Role of Picolinic Acid Scaffolds in Modern Drug Discovery

Picolinic acid and its derivatives represent a "privileged" structural motif in the landscape of pharmaceutical development. The pyridine ring, a bioisostere of a phenyl group, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The incorporation of a carboxylic acid at the 2-position introduces a key site for molecular interactions and provides a handle for further chemical modification. This versatile scaffold is a cornerstone in the design of a wide array of therapeutic agents, targeting a diverse range of biological pathways implicated in cancer, neurodegenerative disorders, and inflammatory conditions.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, potency, and selectivity, making substituted picolinic acids highly sought-after building blocks in the synthesis of novel drug candidates.[1]

This compound emerges as a compound of particular interest due to the presence of two key functional groups: a chloro substituent and a hydroxyl group. The chlorine atom can modulate the electronic properties of the pyridine ring and participate in halogen bonding, a non-covalent interaction of growing importance in drug-receptor binding. The hydroxyl group, in the ortho position to the nitrogen, can engage in strong intramolecular hydrogen bonding and act as a crucial hydrogen bond donor or acceptor in interactions with biological targets. This unique combination of features suggests that this compound holds significant promise as a scaffold for the development of innovative therapeutics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 1263280-37-0 | N/A |

| Molecular Formula | C₆H₄ClNO₃ | [2] |

| Molecular Weight | 173.55 g/mol | [2] |

| Appearance | Predicted to be a white to off-white solid | N/A |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol.[3] | N/A |

Safety and Handling:

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on general safety data for related compounds, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow:

Caption: A proposed four-step synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Oxidation of 2-Methyl-3-nitropyridine to 3-Nitro-picolinic acid

-

Rationale: The oxidation of a methyl group to a carboxylic acid is a fundamental transformation in organic synthesis. Potassium permanganate is a powerful and readily available oxidizing agent suitable for this purpose. The nitro group is stable under these conditions.

-

Procedure:

-

To a stirred solution of 2-methyl-3-nitropyridine in water, add potassium permanganate (KMnO₄) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the filter cake with hot water.

-

Acidify the combined filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitro-picolinic acid.

-

Step 2: Reduction of 3-Nitro-picolinic acid to 3-Amino-picolinic acid

-

Rationale: The reduction of a nitro group to an amine is a common and high-yielding reaction. Catalytic hydrogenation using palladium on carbon is a clean and efficient method.

-

Procedure:

-

Dissolve 3-nitro-picolinic acid in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-amino-picolinic acid.

-

Step 3: Sandmeyer Reaction for the Synthesis of 3-Chloro-picolinic acid

-

Rationale: The Sandmeyer reaction is a classic method for the conversion of an aromatic amine to a halide. This two-step, one-pot procedure is reliable for introducing a chlorine atom onto the pyridine ring.

-

Procedure:

-

Dissolve 3-amino-picolinic acid in aqueous hydrochloric acid and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-chloro-picolinic acid.

-

Step 4: Hydroxylation of 3-Chloro-picolinic acid to this compound

-

Rationale: The Elbs persulfate oxidation provides a method for the hydroxylation of phenols and electron-rich heterocycles. In this case, the pyridine ring is activated towards electrophilic attack, and the hydroxyl group is expected to be introduced at the 6-position due to the directing effects of the ring nitrogen and the existing substituents.

-

Procedure:

-

Dissolve 3-chloro-picolinic acid in an aqueous solution of potassium hydroxide (KOH).

-

Cool the solution and add a solution of potassium persulfate (K₂S₂O₈) in water dropwise.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to hydrolyze the intermediate sulfate ester and precipitate the product.

-

Filter the solid, wash with cold water, and purify by recrystallization or column chromatography to obtain this compound.

-

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Rationale: Reversed-phase HPLC is a versatile and widely used technique for the analysis of polar aromatic compounds. A C18 column is a good starting point for method development. The mobile phase composition can be adjusted to achieve optimal separation.

-

Proposed HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H NMR spectroscopy is a powerful tool for structural elucidation. Based on the structure of this compound, a characteristic pattern of signals in the aromatic region is expected.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

A doublet for the proton at the 4-position.

-

A doublet for the proton at the 5-position.

-

A broad singlet for the carboxylic acid proton.

-

A broad singlet for the hydroxyl proton.

-

Mass Spectrometry (MS):

-

Rationale: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound.

-

Expected Result: The ESI-MS spectrum in negative ion mode should show a prominent peak corresponding to the [M-H]⁻ ion, with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Prospective Biological Applications and Mechanism of Action

While experimental data on the biological activity of this compound is not yet available, we can leverage computational approaches and an understanding of structure-activity relationships to propose potential therapeutic applications.

Pharmacophore Modeling and Bioisosteric Replacement:

-

Rationale: The picolinic acid scaffold is a known pharmacophore for a variety of enzymes and receptors.[1] The chloro and hydroxyl substituents can be considered as bioisosteric replacements for other functional groups in known active molecules, potentially leading to improved pharmacological profiles.[4][5]

-

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical mechanism of action where a derivative of this compound acts as a kinase inhibitor.

-

Potential Therapeutic Targets: Based on the structural features of this compound, potential therapeutic targets could include:

-

Kinases: The pyridine ring can mimic the adenine region of ATP, making it a suitable scaffold for kinase inhibitors. The chloro and hydroxyl groups can form specific interactions within the ATP-binding pocket.

-

Metalloenzymes: Picolinic acid is a known chelator of metal ions.[6] Derivatives of this compound could be explored as inhibitors of metalloenzymes involved in various disease processes.

-

Epigenetic Targets: The ability to form specific hydrogen bonds and participate in aromatic interactions makes this scaffold a candidate for targeting protein-protein interactions or the active sites of epigenetic enzymes.

-

In Silico ADME/Tox Prediction:

-

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug discovery.[7][8] In silico models can provide valuable predictions to guide lead optimization.

-

Predicted Properties: Based on its structure, this compound is predicted to have moderate lipophilicity and good potential for oral bioavailability. Further computational analysis is recommended to predict its metabolic fate and potential toxicities.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive foundation for researchers, including a plausible synthetic route, robust analytical methods, and a prospective analysis of its potential biological applications. The unique combination of a picolinic acid core with chloro and hydroxyl substituents offers exciting opportunities for the design of potent and selective modulators of various biological targets.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent biological screening against a panel of relevant targets, guided by the hypotheses presented in this guide, will be crucial in uncovering its therapeutic potential. The insights gained from these studies will undoubtedly contribute to the expanding role of substituted picolinic acids in the future of drug discovery.

References

- El-Azab, M. F., Al-Karmalawy, A. A., Antar, S. A., Hanna, P. A., Tawfik, K. M., & Hazem, R. M. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR inhibitors. Biochemical and Molecular Toxicology, 36(1), e22938.

- BenchChem. (2025).

- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). In silico predictions of ADME-Tox properties: drug absorption. Combinatorial chemistry & high throughput screening, 14(5), 339–361.

- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. In The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems (pp. 275-300). Academic Press.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- RSC Publishing. (2015).

-

Organic Syntheses. (n.d.). PICOLINIC ACID HYDROCHLORIDE. Retrieved from [Link]

-

Wikipedia. (2023). Picolinic acid. Retrieved from [Link]

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(24), 5971.

- ACS Publications. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(5), 2583-2651.

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.

- The Royal Society of Chemistry. (n.d.).

- World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by hplc.

- Interchim. (n.d.). Method Development HPLC.

- Semantic Scholar. (n.d.).

- Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- Elsevier. (2015). Chapter 21.

- Semantic Scholar. (2018).

- SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- ACS Publications. (n.d.). Picolinic Acid-Mediated Catalysis of Mn(II)

Sources

- 1. hplc.eu [hplc.eu]

- 2. Pharmacophore Modeling and Virtual Screening for Novel Acidic Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. drughunter.com [drughunter.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico predictions of ADME-Tox properties: drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 3-chloro-6-hydroxypicolinic acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-Hydroxypicolinic Acid

Introduction

This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. As a trifunctionalized scaffold, it incorporates a carboxylic acid, a hydroxyl group, and a halogen atom on the pyridine ring.[1] This unique combination of functional groups allows for diverse subsequent chemical modifications. The introduction of a chlorine atom can significantly alter the electronic properties of the pyridine ring, often activating it for nucleophilic aromatic substitution reactions, a cornerstone of modern drug discovery.[1][2] Furthermore, halogenated pyridines are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[3]

This guide provides a comprehensive overview of a robust and logical synthetic approach to this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the causality behind the strategic and tactical decisions of the synthesis.

Retrosynthetic Analysis and Strategic Rationale

The design of an efficient synthesis requires a logical retrosynthetic approach. For this compound, the most straightforward strategy involves the regioselective chlorination of a readily available precursor.

Logical Disconnection Pathway

Caption: Retrosynthetic analysis of this compound.

Core Scientific Justification

-

Choice of Starting Material: The synthesis commences with 6-hydroxypicolinic acid. This precursor is commercially available and strategically advantageous as it already contains two of the three required functional groups in the correct positions (C2-carboxyl and C6-hydroxyl). This pre-positioning significantly simplifies the overall synthetic sequence.

-

The Challenge of Regioselective Halogenation: The primary challenge in this synthesis is controlling the position of chlorination. Pyridine is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution compared to benzene.[3] However, the presence of the strongly activating, electron-donating hydroxyl group at the C6 position directs electrophiles to the ortho (C5) and para (C3) positions. The pyridine nitrogen acts as a deactivating group, further complicating the electronic landscape. Our goal is to selectively achieve chlorination at the C3 position over the C5 position.

-

Selection of Chlorinating Agent: To achieve controlled, regioselective chlorination on an activated heterocyclic system, a mild electrophilic chlorinating agent is paramount.

-

Why not Cl₂ gas? Gaseous chlorine is highly reactive and difficult to handle, often leading to over-chlorination and a mixture of isomers, especially on an activated ring system.

-

The Choice of N-Chlorosuccinimide (NCS): NCS is an ideal choice for this transformation. It is a solid, making it easy to handle, and it serves as a source of electrophilic chlorine (Cl⁺) under neutral or acidic conditions. Its reactivity is moderated compared to harsher agents, which provides a greater degree of control and selectivity, minimizing side-product formation.

-

Detailed Experimental Protocol

This protocol describes a self-validating system for the . Each step is designed for clarity and reproducibility.

Workflow Diagram

Caption: Experimental workflow for the .

Step-by-Step Methodology

-

Reagent Preparation:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-hydroxypicolinic acid (5.0 g, 35.9 mmol).

-

Add acetonitrile (100 mL) to the flask. Stir the suspension.

-

-

Initiation of Reaction:

-

Add N-Chlorosuccinimide (NCS) (5.28 g, 39.5 mmol, 1.1 equivalents) to the suspension in one portion.

-

Rationale: A slight excess of NCS is used to ensure the complete consumption of the starting material. Acetonitrile is chosen as the solvent due to its ability to dissolve the reagents at elevated temperatures and its relatively high boiling point.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60-70°C using an oil bath.

-

Maintain stirring at this temperature for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

-

-

Product Isolation (Work-up):

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and stir to form a slurry.

-

Acidify the aqueous slurry to pH 2-3 by the dropwise addition of 2M hydrochloric acid. This will ensure the carboxylic acid is protonated and precipitates fully.

-

Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration through a Büchner funnel.

-

-

Purification:

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual succinimide and salts.

-

For further purification, recrystallize the crude solid from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C overnight.

-

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Representative Reaction Data

| Parameter | Value |

| Starting Material | 6-Hydroxypicolinic Acid |

| Reagent | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile |

| Temperature | 65°C |

| Reaction Time | 5 hours |

| Theoretical Yield | 6.23 g |

| Actual Yield | 4.86 g (78%) |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Expected Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.5-14.5 (br s, 1H, -COOH), 7.85 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H). (Note: The acidic proton of the 6-hydroxy group may be broad or exchange with water in the solvent).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 165.0, 162.1, 141.5, 140.8, 118.2, 112.5.

-

Mass Spectrometry (ESI-): m/z calculated for C₆H₄ClNO₃: 172.98; found: 172.0.

Safety and Handling

-

N-Chlorosuccinimide (NCS): Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile: Is flammable and toxic. All operations should be conducted within a fume hood away from ignition sources.

-

Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

Conclusion

This guide outlines a reliable and efficient method for the via the regioselective electrophilic chlorination of 6-hydroxypicolinic acid. The use of N-Chlorosuccinimide provides a controlled and scalable approach, yielding the desired product in good yield and high purity. The strategic choice of starting material and reagents, grounded in the principles of physical organic chemistry, makes this protocol a valuable asset for researchers requiring access to this versatile chemical intermediate for applications in drug discovery and beyond.[4]

References

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents . National Center for Biotechnology Information. Available at: [Link]

-

The Halogenation of Pyridine . Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation . Semantic Scholar. Available at: [Link]

-

Modern advances in heterocyclic chemistry in drug discovery . Royal Society of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation | Semantic Scholar [semanticscholar.org]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-chloro-6-hydroxypyridine-2-carboxylic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-chloro-6-hydroxypyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core structural features, spectroscopic signature, logical synthetic pathways, and its emerging applications as a versatile chemical scaffold. This document is intended for professionals in drug discovery and chemical research, offering field-proven insights into the causality behind its properties and experimental methodologies.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives are foundational scaffolds in modern pharmacology and chemical synthesis. The nitrogen atom within the aromatic ring introduces unique electronic properties, modulates basicity, and provides a key hydrogen bonding site, features that medicinal chemists exploit to optimize drug-target interactions and pharmacokinetic profiles.[1] The strategic placement of substituents, such as halogens and hydroxyl groups, further refines these properties, making compounds like 3-chloro-6-hydroxypyridine-2-carboxylic acid valuable building blocks for creating complex molecular architectures and novel therapeutic agents.[1][2]

Molecular Structure and Physicochemical Properties

The defining characteristic of 3-chloro-6-hydroxypyridine-2-carboxylic acid is its highly functionalized pyridine core. The arrangement of the carboxylic acid, hydroxyl, and chloro groups dictates its chemical behavior and potential for further modification.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 3-chloro-6-hydroxypyridine-2-carboxylic acid | - |

| CAS Number | 1263280-37-0 | [3][4] |

| Molecular Formula | C₆H₄ClNO₃ | [5] |

| Molecular Weight | 173.56 g/mol | - |

| Appearance | Expected to be a solid, from off-white to yellow/brown powder | [6] |

| Storage | Store in an inert atmosphere, at room temperature. | [6] |

Structural Representation

The molecule's structure features a pyridine ring substituted at positions 2, 3, and 6.

Caption: Chemical structure of 3-chloro-6-hydroxypyridine-2-carboxylic acid.

Tautomerism: The Hydroxy-Pyridone Equilibrium

A critical aspect of the 6-hydroxypyridine moiety is its existence in a tautomeric equilibrium with its corresponding pyridone form (6-oxo-1,6-dihydropyridine).[6][7] This equilibrium is influenced by factors such as solvent polarity and pH. For 3-chloro-6-hydroxypyridine-2-carboxylic acid, the keto tautomer, 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid, is often the predominant form, especially in the solid state. This tautomerism significantly impacts the molecule's hydrogen bonding capabilities and its behavior as a ligand in coordination chemistry.[7][8]

Caption: Keto-Enol tautomerism of the 6-hydroxypyridine scaffold.

Spectroscopic and Analytical Characterization

-

¹H NMR Spectroscopy: The pyridine ring is expected to show two aromatic protons. Due to the substitution pattern, these would appear as two doublets in the aromatic region (approximately δ 6.5-7.5 ppm), with their precise shifts influenced by the electronic effects of the substituents. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, often exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum would display six distinct signals for the six carbon atoms of the pyridine ring and the carboxyl group. The carboxyl carbon would be the most downfield (δ ~165-175 ppm), while the carbon bearing the hydroxyl group (C6) would also be significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and potentially another C=O stretch if the keto tautomer is present (~1650 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In ESI-MS, the molecule would readily show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a definitive feature, showing a characteristic M and M+2 peak pattern.

Synthesis and Reactivity

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of substituted pyridine carboxylic acids can be complex, often requiring multi-step procedures. A plausible synthetic strategy for 3-chloro-6-hydroxypyridine-2-carboxylic acid would involve the functionalization of a pre-existing, suitably substituted pyridine ring. One common pathway involves the hydrolysis of a 2-(trichloromethyl)pyridine derivative.

Caption: A plausible retrosynthetic pathway.

Exemplary Synthesis Protocol:

This protocol is a conceptual workflow based on established chemical principles for similar molecules. It must be adapted and optimized under controlled laboratory conditions.

-

Step 1: Preparation of Intermediate. Start with a suitable precursor, such as 6-hydroxypyridine-2-carboxylic acid. The hydroxyl group may need to be protected (e.g., as a methoxy ether) to prevent side reactions.[5]

-

Step 2: Chlorination. Introduce the chlorine atom at the 3-position. This can be achieved using electrophilic chlorinating agents like N-chlorosuccinimide (NCS). The directing effects of the existing substituents are crucial for achieving the desired regioselectivity.

-

Step 3: Functional Group Interconversion. If the C2 position is not a carboxylic acid, it would need to be installed. For instance, if starting from a 2-methylpyridine, radical chlorination followed by hydrolysis could yield the carboxylic acid.

-

Step 4: Deprotection. If a protecting group was used for the hydroxyl function, it is removed in the final step (e.g., cleavage of a methyl ether using BBr₃).

-

Step 5: Purification. The final product must be purified, typically by recrystallization or column chromatography, to remove unreacted starting materials and byproducts.

Causality in Experimental Design: The choice of a protecting group in Step 1 is critical to prevent unwanted reactions at the hydroxyl site during chlorination. The selection of the chlorinating agent and reaction conditions in Step 2 is dictated by the need to control the position of chlorination on the electron-rich pyridine ring.

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation, and reduction. This handle is essential for incorporating the molecule into larger structures, such as peptides or polymers.

-

Hydroxyl Group: As part of the hydroxy-pyridone system, its reactivity is complex. It can be alkylated or acylated, but its acidic nature also allows it to act as a ligand.

-

Chloro Substituent: Can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this is generally challenging on pyridine rings unless activated by strongly electron-withdrawing groups.

-

Chelation: The vicinal arrangement of the nitrogen atom, the carboxylic acid, and the hydroxyl/pyridone oxygen makes this molecule an excellent chelating agent for various metal ions.[6][7][12] This property is particularly relevant for its application as an enzyme inhibitor.

Applications in Drug Discovery and Materials Science

The structural motifs present in 3-chloro-6-hydroxypyridine-2-carboxylic acid are found in numerous biologically active compounds.

-

Enzyme Inhibition: This scaffold is particularly effective in targeting metalloenzymes. The chelating groups can coordinate with the metal cofactor (often zinc) in the enzyme's active site, leading to potent inhibition. For example, similar structures like 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid have been identified as nanomolar inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria.[13]

-

Scaffold for Medicinal Chemistry: The rigid, functionalized ring provides an ideal platform for building more complex molecules. The carboxylic acid can be used as an anchor point to attach other pharmacophores, allowing for systematic exploration of structure-activity relationships (SAR).

-

Coordination Chemistry: The ability to form stable complexes with metal ions is a key feature.[12] These complexes themselves can have therapeutic properties, such as the insulin-mimetic activities observed in metal complexes of 3-hydroxypyridine-2-carboxylic acid.[12]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related chlorinated and hydroxylated pyridine derivatives are classified as irritants.

-

Hazard Codes: Based on analogous compounds, it should be handled as a potential skin, eye, and respiratory irritant.[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. When handling the powder, a dust mask or respirator should be used to avoid inhalation.[7]

-

Handling: Avoid dust formation and ensure adequate ventilation.[14]

Conclusion

3-chloro-6-hydroxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and advanced materials. Its key structural features—the chelating triad of the pyridine nitrogen, carboxylic acid, and hydroxy/pyridone group, combined with the modulating effect of the chloro substituent—make it a compelling scaffold for the design of targeted enzyme inhibitors and novel coordination complexes. Understanding its keto-enol tautomerism, reactivity, and logical synthetic pathways is essential for researchers aiming to unlock its full potential in creating next-generation therapeutics and functional materials.

References

-

Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555–560. Available from: [Link]

-

Cas 19621-92-2, 6-Hydroxypicolinic acid. LookChem. Available from: [Link]

-

3-Hydroxypyridine-2-carboxylic acid. SpectraBase. Available from: [Link]

-

R-6.2 2,3-DICHLORO-6-%[4-CHLORO-2-(HYDROXYMETHYL)-5-OXOHEX-3-EN-1-YL%]PYRIDINE-4-CARBOXYLIC ACID. ACD/Labs. Available from: [Link]

-

Rout, K. et al. (2015). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. ResearchGate. Available from: [Link]

-

6-Hydroxypicolinic acid | C6H5NO3. PubChem, National Institutes of Health. Available from: [Link]

-

3-Hydroxypicolinic Acid | C6H5NO3. PubChem, National Institutes of Health. Available from: [Link]

-

Chen, A. Y. et al. (2017). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(15), 3556-3560. Available from: [Link]

-

Kálai, T. et al. (2022). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 22(2), 1187-1202. Available from: [Link]

-

Fox, H. H. (1952). SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. The Journal of Organic Chemistry, 17(4), 555-562. Available from: [Link]

-

Yaqoob, S. et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 4039-4091. Available from: [Link]

- Lin, H. C. (1998). Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.

-

Zepeda-Velázquez, C. et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 27(19), 6296. Available from: [Link]

-

Yamashita, K. et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 792(1), 53-61. Available from: [Link]

-

Liu, G. et al. (2023). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. Available from: [Link]

-

Ušćumlić, G. S. et al. (2001). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society. Available from: [Link]

-

6-hydroxypyridine-2-carboxylic acid. Stenutz. Available from: [Link]

-

Gołdyn, M. et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(36), 6257-6268. Available from: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-chloro-6-hydroxypyridine-2-carboxylic acid | 1263280-37-0 [chemicalbook.com]

- 4. 3-chloro-6-hydroxypyridine-2-carboxylic acid | 1263280-37-0 [amp.chemicalbook.com]

- 5. synchem.de [synchem.de]

- 6. lookchem.com [lookchem.com]

- 7. 6-羟基吡啶-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. 6-hydroxypyridine-2-carboxylic acid [stenutz.eu]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

A Technical Guide to the Spectral Analysis of 3-Chloro-6-hydroxypicolinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 3-chloro-6-hydroxypicolinic acid. As a key heterocyclic building block, understanding its structural features through modern analytical techniques is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and provides predicted spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, this guide leverages established spectroscopic principles and comparative analysis with structurally related analogues to offer a robust predictive framework. Detailed methodologies for spectral acquisition are also presented to serve as a practical protocol for researchers.

Introduction: The Structural Significance of this compound

This compound belongs to the substituted pyridine family, a class of compounds of immense interest in drug discovery and functional materials development. The unique arrangement of a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring imparts a distinct electronic and steric profile. This substitution pattern can influence its acidity, lipophilicity, and potential for intermolecular interactions, such as hydrogen bonding and metal chelation.

A thorough structural elucidation is the cornerstone of understanding its reactivity and potential applications. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall electronic environment. This guide serves as a detailed reference for the interpretation of its spectral data.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the local electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two aromatic protons in the pyridine ring. The electron-withdrawing effects of the chlorine atom, the carboxylic acid, and the nitrogen atom in the ring, along with the electron-donating effect of the hydroxyl group, will influence their chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-4 | ~7.5 - 7.8 | Doublet (d) | ~8.0 - 9.0 | This proton is ortho to the electron-withdrawing chlorine atom and is expected to be downfield. |

| H-5 | ~6.8 - 7.1 | Doublet (d) | ~8.0 - 9.0 | This proton is ortho to the electron-donating hydroxyl group, which will shield it, causing an upfield shift compared to H-4. |

| -OH | Broad singlet | - | - | The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration due to hydrogen bonding. |

| -COOH | Broad singlet | - | - | The carboxylic acid proton is also subject to exchange and will appear as a broad singlet at a downfield position, typically >10 ppm. |

Comparative Analysis: The ¹H NMR spectrum of 6-hydroxypicolinic acid in DMSO-d₆ shows two doublets at approximately 6.65 ppm and 6.97 ppm, and a triplet at 7.56 ppm.[1] The introduction of a chlorine atom at the 3-position is expected to deshield the adjacent H-4 proton, shifting it further downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the six unique carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their position on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~165 - 170 | The carboxylic acid carbon is typically found in this downfield region. |

| C-3 | ~130 - 135 | The carbon atom bearing the chlorine atom will be deshielded. |

| C-4 | ~138 - 142 | This aromatic CH carbon is adjacent to the chloro-substituted carbon. |

| C-5 | ~115 - 120 | This aromatic CH carbon is adjacent to the hydroxyl-substituted carbon and will be shielded. |

| C-6 | ~160 - 165 | The carbon atom attached to the hydroxyl group will be significantly deshielded. |

| -COOH | ~168 - 172 | The carbonyl carbon of the carboxylic acid. |

Comparative Analysis: In the ¹³C NMR spectrum of 6-hydroxypicolinic acid, the carbon signals appear at approximately 110.42, 123.88, 137.97, 140.51, 162.67, and 163.28 ppm.[1] The introduction of the chlorine at C-3 will cause a downfield shift for C-3 and will also influence the shifts of the other ring carbons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required, and a greater number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its functional groups.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |

| O-H (Phenolic) | 3200-3600 | Broad | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp | Stretching |

| C=C, C=N (Aromatic Ring) | 1450-1600 | Medium | Stretching |

| C-O | 1210-1320 | Medium | Stretching |

| C-Cl | 600-800 | Medium-Strong | Stretching |

Rationale: The broadness of the O-H bands is due to extensive intermolecular hydrogen bonding. The C=O stretch is a very characteristic and strong absorption. The aromatic ring vibrations and the C-Cl stretch will also be present in the fingerprint region. For carboxylic acids, the O-H stretching band is a very broad absorption in the region of 3300-2500 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.

-

Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₄ClNO₃. The nominal molecular weight is approximately 173 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (for ³⁵Cl) | Ion | Rationale for Formation |

| 173 | [M]⁺ | Molecular ion |

| 155 | [M-H₂O]⁺ | Loss of a water molecule |

| 128 | [M-COOH]⁺ | Decarboxylation |

| 93 | [M-COOH-Cl]⁺ | Loss of the carboxyl group and chlorine |

Fragmentation Pathway: Electron ionization (EI) is likely to induce initial fragmentation through the loss of the carboxylic acid group (decarboxylation) or a water molecule. Subsequent fragmentation of the pyridine ring can also occur.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient of water and acetonitrile, both with 0.1% formic acid, to elute the compound.

-

Mass Spectrometry: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

A systematic approach is essential for the comprehensive spectral analysis of a novel compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, a comprehensive spectral profile has been constructed. The included experimental protocols offer a standardized approach for researchers to acquire and validate this data. A thorough understanding of the spectral properties of this molecule is crucial for its future development and application in various scientific fields.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 242721, 6-Hydroxypicolinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hydroxypicolinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Tian, Q., Shang, S., Wang, H., Shi, G., Li, Z., & Yuan, J. (2017).

- Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-6-hydroxypicolinic Acid

Foreword: Navigating the Solubility Landscape of a Novel Picolinic Acid Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the solubility of 3-Chloro-6-hydroxypicolinic acid. In the realm of pharmaceutical and agrochemical development, understanding a compound's solubility is not merely a preliminary step but a critical determinant of its ultimate viability. Poor solubility can precipitate a cascade of challenges, from inconsistent bioavailability to formulation hurdles. While specific empirical data for this compound is not yet widely published, this document provides a robust framework for its characterization. By integrating theoretical principles with actionable experimental protocols, this guide empowers you to elucidate the solubility profile of this molecule and unlock its full potential.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of this compound is governed by the interplay of its structural features: the picolinic acid core, a chloro substituent, and a hydroxyl group. An understanding of these components allows for a predictive assessment of its behavior in various solvent systems.

The parent compound, picolinic acid, is known to be highly soluble in water, with significantly lower solubility in less polar solvents like ethanol and acetonitrile.[1][2][3] This is attributed to the carboxylic acid and pyridine nitrogen, which can engage in hydrogen bonding with protic solvents.

The introduction of a hydroxyl group at the 6-position is expected to further enhance aqueous solubility through an additional site for hydrogen bonding. Conversely, the chloro group at the 3-position, being electron-withdrawing and hydrophobic, will likely decrease aqueous solubility.[4] The net effect on solubility will be a balance of these opposing influences.

The acidic nature of the carboxylic acid and the phenolic hydroxyl group, along with the basic pyridine nitrogen, suggests that the solubility of this compound will be highly dependent on pH.[5] In acidic solutions, the pyridine nitrogen will be protonated, forming a cationic species with potentially increased aqueous solubility. In basic solutions, the carboxylic acid and hydroxyl groups will be deprotonated, forming an anionic species, which is also expected to be more soluble in water.

Experimental Determination of Solubility: A Methodical Approach

A multi-tiered approach is recommended for the comprehensive determination of the solubility of this compound. This involves initial qualitative assessments followed by precise quantitative measurements.

Qualitative Solubility Assessment

A preliminary understanding of the compound's solubility can be achieved through a series of tests in common laboratory solvents.[6][7] This provides a rapid indication of its polarity and acid-base characteristics.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound into separate small test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of the respective solvent in small portions, shaking vigorously after each addition.

-

Observation: Visually inspect for the complete dissolution of the solid.

-

Test Solvents:

-

Water

-

Diethyl ether

-

5% (w/v) Aqueous Sodium Hydroxide (NaOH)

-

5% (w/v) Aqueous Sodium Bicarbonate (NaHCO₃)

-

5% (v/v) Aqueous Hydrochloric Acid (HCl)

-

Interpretation of Results:

-

Solubility in Water: Indicates a degree of polarity.

-

Insolubility in Water, Solubility in 5% NaOH: Suggests an acidic functional group.

-

Solubility in 5% NaHCO₃: Indicates a relatively strong acid, such as a carboxylic acid.[8]

-

Insolubility in Water, Solubility in 5% HCl: Suggests a basic functional group, such as the pyridine nitrogen.[7]

Quantitative Solubility Determination: The Gravimetric Method

For precise solubility data, the gravimetric method is a reliable and straightforward approach.[1][2][3] This method involves creating a saturated solution at a specific temperature, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.

Experimental Protocol:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

-

Mass Determination:

-

Once the solvent is completely removed, accurately weigh the container with the dried solute.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant (L))

-

Diagram of the Quantitative Solubility Determination Workflow:

Caption: Workflow for quantitative solubility determination by the gravimetric method.

Data Presentation and Interpretation

To facilitate comparison and analysis, all quantitative solubility data should be systematically tabulated.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Water | ||

| pH 2 Buffer | ||

| pH 7 Buffer | ||

| pH 10 Buffer | ||

| Ethanol | ||

| Methanol | ||

| Acetonitrile | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Dichloromethane (DCM) |

Interpreting the Data:

-

Aqueous vs. Organic Solvents: Comparing solubility in water to that in organic solvents will provide insights into the compound's overall polarity.

-

Effect of pH: The solubility in buffered aqueous solutions will reveal the influence of ionization on solubility. Higher solubility at low and high pH would be expected.

-

Protic vs. Aprotic Solvents: Differences in solubility between protic solvents (e.g., ethanol, methanol) and aprotic solvents (e.g., acetonitrile, DMSO) will highlight the importance of hydrogen bonding interactions.

Causality Behind Experimental Choices and Self-Validating Systems

The selection of the described protocols is deliberate and grounded in established principles of physical chemistry.

-

Choice of Solvents: The selected solvents span a range of polarities and functionalities (protic, aprotic, acidic, basic) to provide a comprehensive solubility profile. This allows for a thorough investigation of the "like dissolves like" principle.

-

Equilibration Time: The 24-48 hour agitation period is crucial to ensure that the solution reaches true thermodynamic equilibrium, providing a reliable and reproducible solubility value. Shorter times may result in an underestimation of solubility.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is a temperature-dependent property. Fluctuations in temperature will lead to inconsistent and inaccurate results.

-

Self-Validation: The qualitative tests serve as a preliminary validation for the quantitative results. For instance, if a compound is found to be soluble in 5% NaOH, a higher quantitative solubility in a pH 10 buffer compared to neutral water would be expected. Discrepancies would indicate a potential experimental error.

Conclusion: A Pathway to Comprehensive Understanding

This guide provides a foundational framework for the systematic investigation of the solubility of this compound. By adhering to the outlined theoretical considerations and experimental protocols, researchers can generate the robust and reliable data necessary for informed decision-making in drug discovery and development. The principles and methodologies detailed herein are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.

References

-

Esteves, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

-

Baptista, D., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

-

Baptista, D. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations - SciSpace. SciSpace. [Link]

-

Solubility of Things. (n.d.). Picolinic acid. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds | PDF. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Wang, R., et al. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 24(9), 1611–1619. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

PubChem. (n.d.). 3-Hydroxypicolinic Acid. [Link]

-

LookChem. (n.d.). 6-Hydroxypicolinic acid. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 312–318. [Link]

-

American Chemical Society. (2020). Pyridine. [Link]

-

Wikipedia. (n.d.). 3-Hydroxypicolinic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]